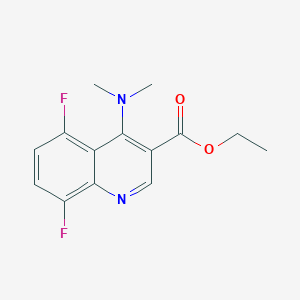

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core substituted with ethyl, dimethylamino, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Fluorine Atoms: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Dimethylamino Substitution: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of partially or fully reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate involves interaction with specific molecular targets. For instance, in biological systems, it may intercalate with DNA, disrupting replication and transcription processes. The presence of fluorine atoms enhances its binding affinity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the quinoline core and fluorine atoms.

Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in substituents.

Uniqueness

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate is unique due to the combination of its quinoline core, dimethylamino group, and difluoro substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H12F2N2O2

- Molecular Weight : 250.24 g/mol

The presence of fluorine atoms in the structure is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

This compound functions primarily through the inhibition of various biological pathways. Its mechanism may involve interactions with specific enzymes or receptors, similar to other quinoline derivatives which have been shown to inhibit protein kinases and other targets implicated in cancer and inflammatory diseases.

Anticancer Activity

Recent studies have indicated that quinoline derivatives possess anticancer properties by targeting critical pathways involved in tumor growth. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

- In vitro Studies : In cellular assays, this compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the low micromolar range, indicating potent activity.

- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. The pharmacokinetic profile suggested favorable absorption and distribution characteristics.

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

- Bactericidal Effects : In laboratory settings, the compound showed effective bactericidal activity against Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent.

Data Table: Summary of Biological Activities

| Activity Type | Tested Against | IC50/Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | Low µM range | |

| A549 | Low µM range | ||

| Antimicrobial | Staphylococcus aureus | < 10 µg/mL | |

| Escherichia coli | < 20 µg/mL |

Case Studies

-

Case Study on Cancer Cell Lines :

A study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment led to apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased apoptotic cells post-treatment. -

Antimicrobial Efficacy :

A separate investigation focused on the antimicrobial properties of this compound against various pathogens. The study concluded that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a potential role in treating resistant infections.

Research Findings

Research has consistently highlighted the importance of substituents in enhancing the biological activity of quinoline derivatives. Modifications such as dimethylamino groups significantly improve potency and selectivity towards target enzymes or receptors.

Properties

Molecular Formula |

C14H14F2N2O2 |

|---|---|

Molecular Weight |

280.27 g/mol |

IUPAC Name |

ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C14H14F2N2O2/c1-4-20-14(19)8-7-17-12-10(16)6-5-9(15)11(12)13(8)18(2)3/h5-7H,4H2,1-3H3 |

InChI Key |

TVDPIWMJYBDXDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.